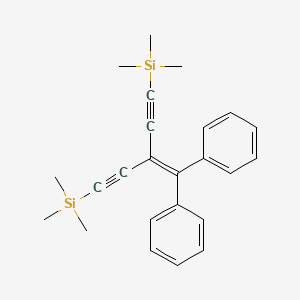
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne is an organic compound characterized by the presence of two trimethylsilyl groups and a benzhydrylidene moiety attached to a pentadiyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne typically involves the reaction of trimethylsilylacetylene with benzhydryl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like column chromatography or recrystallization would be employed to isolate the desired product.
化学反应分析
Types of Reactions
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst or organometallic reagents like Grignard reagents.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or organometallic compounds.
科学研究应用
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of various functionalized compounds.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties. It is used in the fabrication of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is also studied for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne involves its interaction with specific molecular targets and pathways. The compound’s trimethylsilyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity. The benzhydrylidene moiety may also play a role in binding to specific receptors or DNA, influencing gene expression and cellular processes.
相似化合物的比较
Similar Compounds
1,4-Bis(trimethylsilyl)ethynylbenzene: A diyne compound with similar structural features but lacking the benzhydrylidene moiety.
1,5-Bis(trimethylsilyl)penta-1,4-diyne: Another pentadiyne derivative with trimethylsilyl groups but different substitution patterns.
1,3,5-Tris(trimethylsilyl)benzene: A trisubstituted benzene compound with three trimethylsilyl groups.
Uniqueness
1,5-Bis(trimethylsilyl)-3-benzhydrylidene-1,4-pentadiyne is unique due to the presence of both trimethylsilyl and benzhydrylidene groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
681164-27-2 |
|---|---|
分子式 |
C24H28Si2 |
分子量 |
372.6 g/mol |
IUPAC 名称 |
(3-benzhydrylidene-5-trimethylsilylpenta-1,4-diynyl)-trimethylsilane |
InChI |
InChI=1S/C24H28Si2/c1-25(2,3)19-17-23(18-20-26(4,5)6)24(21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,1-6H3 |
InChI 键 |
XKGSWTGBFCQAPD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[1-(4-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12528588.png)
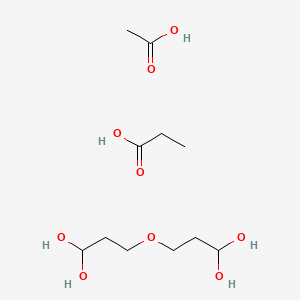
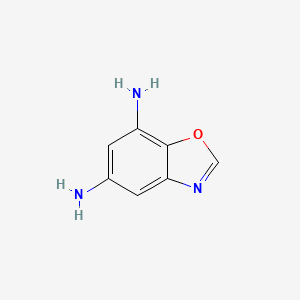
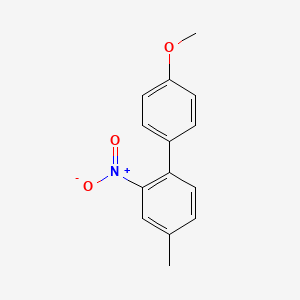
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
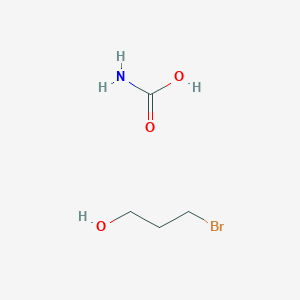

![Ethyl{[9-(methoxymethyl)-9H-fluoren-9-yl]methoxy}dimethylsilane](/img/structure/B12528633.png)
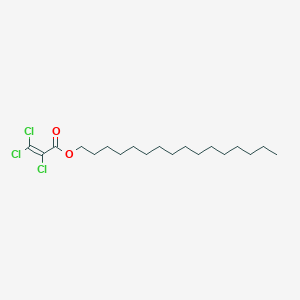
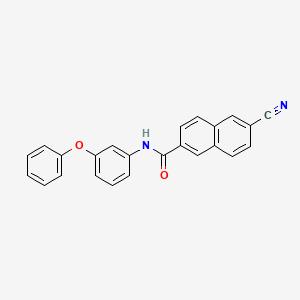
![3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12528663.png)
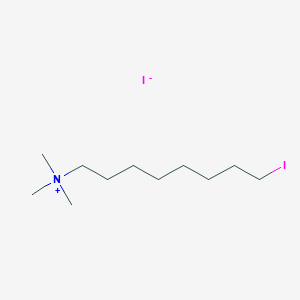
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)
